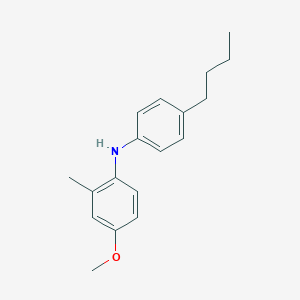
3-Thiophenecarboxylic acid, 2-((4-morpholinylacetyl)amino)-4-phenyl-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Thiophenecarboxylic acid, 2-((4-morpholinylacetyl)amino)-4-phenyl-, ethyl ester is a complex organic compound that features a thiophene ring, a morpholine moiety, and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxylic acid, 2-((4-morpholinylacetyl)amino)-4-phenyl-, ethyl ester typically involves multi-step organic reactions. One common method includes the acylation of 3-thiophenecarboxylic acid with 4-morpholinylacetyl chloride in the presence of a base such as triethylamine. This intermediate is then coupled with 4-phenyl-ethyl ester under conditions that promote esterification, such as using a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
3-Thiophenecarboxylic acid, 2-((4-morpholinylacetyl)amino)-4-phenyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-Thiophenecarboxylic acid, 2-((4-morpholinylacetyl)amino)-4-phenyl-, ethyl ester depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The morpholine moiety can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The phenyl group may facilitate binding to hydrophobic pockets in proteins, enhancing its efficacy.
相似化合物的比较
Similar Compounds
- 4-(5-methyl-2-furanyl)-2-[[2-(4-morpholinyl)-1-oxoethyl]amino]-3-thiophenecarboxylic acid ethyl ester
- 3-Thiophenecarboxylic acid, 4-methyl-2-((4-morpholinylacetyl)amino)-5-(2-(4-morpholinyl)-2-oxoethyl)-, ethyl ester
Uniqueness
3-Thiophenecarboxylic acid, 2-((4-morpholinylacetyl)amino)-4-phenyl-, ethyl ester is unique due to the presence of the phenyl group, which can enhance its interaction with biological targets
属性
CAS 编号 |
77261-23-5 |
|---|---|
分子式 |
C19H22N2O4S |
分子量 |
374.5 g/mol |
IUPAC 名称 |
ethyl 2-[(2-morpholin-4-ylacetyl)amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H22N2O4S/c1-2-25-19(23)17-15(14-6-4-3-5-7-14)13-26-18(17)20-16(22)12-21-8-10-24-11-9-21/h3-7,13H,2,8-12H2,1H3,(H,20,22) |
InChI 键 |
VJSNJTCZGZCJSC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CN3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


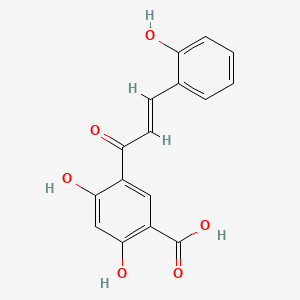

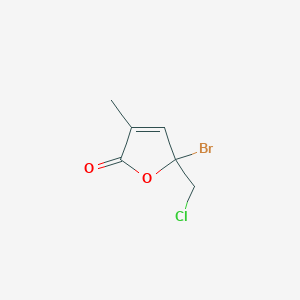
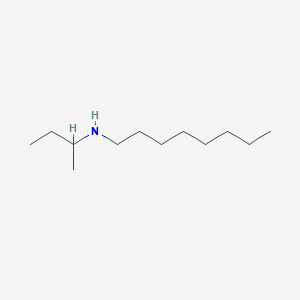
![(1S,13S)-6-(2-hydroxypropan-2-yl)-7,11,20-trioxapentacyclo[11.7.0.02,10.04,8.014,19]icosa-2(10),3,5,8,14(19),15,17-heptaene-13,17-diol](/img/structure/B14432257.png)
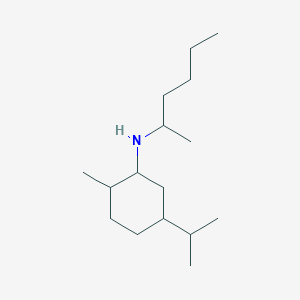
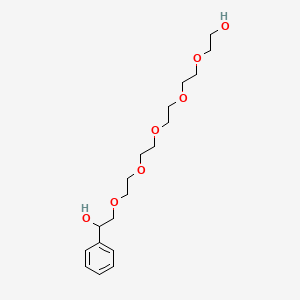
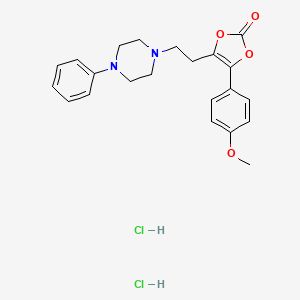
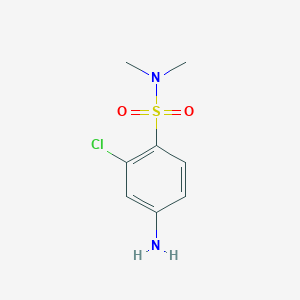
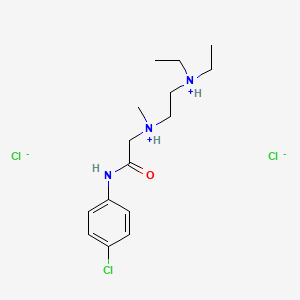
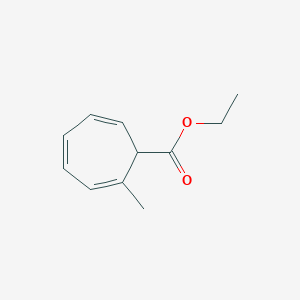
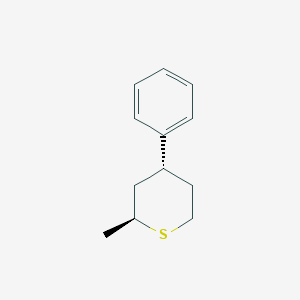
![([1,1'-Biphenyl]-4-yl)(4-methoxyphenyl)methanone](/img/structure/B14432307.png)
